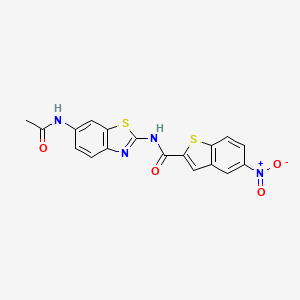

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring structure is prevalent in many synthetic compounds used in research and pharmaceutical drug development .

Molecular Structure Analysis

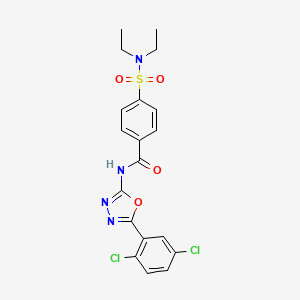

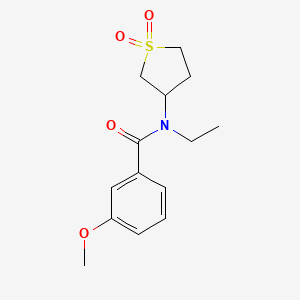

The molecular structure of this compound includes an indazole ring substituted with a methyl group at the 1-position and a 3,5-difluorophenyl carboxamide group at the 3-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indazole derivatives are known to participate in various chemical reactions. These can include electrophilic substitution, nucleophilic substitution, and redox reactions .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Importance

Indazole derivatives, including N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide, play a crucial role in the field of synthetic organic chemistry. They serve as key scaffolds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The versatility of these compounds is further highlighted by their application in the synthesis of 1,2,3-triazoles, a class of heterocycles known for their broad spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, also known as the click reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the compound's role in facilitating complex molecular constructions (Kaushik et al., 2019).

Therapeutic Applications

The pharmacological significance of indazole derivatives, including this compound, is evident in their wide array of therapeutic applications. These compounds have shown promise in anticancer, anti-inflammatory, and antibacterial therapies. The structural versatility of indazole scaffolds contributes to the development of novel therapeutic agents with high efficacy and specificity for various biological targets (Denya, Malan, & Joubert, 2018).

Environmental Impact and Degradation

The environmental fate of polyfluoroalkyl chemicals, which include fluorinated indazole derivatives, has been a subject of extensive research. Studies have focused on understanding the biodegradability, persistence, and potential environmental impacts of these compounds. The review of microbial degradation pathways offers insights into how these substances break down in natural environments, contributing to the assessment of their ecological footprint and guiding the development of more environmentally benign alternatives (Liu & Avendaño, 2013).

Supramolecular Chemistry

The field of supramolecular chemistry has benefited from the exploration of indazole derivatives in the design of molecular assemblies and functional materials. The inherent properties of these compounds, such as their ability to engage in hydrogen bonding and π-π interactions, make them ideal candidates for constructing complex molecular architectures. This has implications for the development of new materials with potential applications in nanotechnology, sensing, and catalysis (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the compound’s interaction with its targets.

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might affect the amyloidogenic pathway in neurons.

Pharmacokinetics

A structurally similar compound, ®-2-amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-n-isopropylnicotinamide, has demonstrated robust pharmacokinetics and 70% oral bioavailability in mice . This suggests that N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide might also have favorable pharmacokinetic properties.

Result of Action

It’s known that indole derivatives can have a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might have neuroprotective effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that submersion and hypoxia can prevent ciliated cell differentiation by maintaining Notch signaling, which represses genes necessary for ciliogenesis . This suggests that the compound’s action might be influenced by the oxygen levels in its environment.

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c1-20-13-5-3-2-4-12(13)14(19-20)15(21)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEQKURNIVZRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)